molecular formula C23H22N2O2 B10766223 isoquinolin-4-yl1-pentyl-1H-indole-3-carboxylate

isoquinolin-4-yl1-pentyl-1H-indole-3-carboxylate

Cat. No.: B10766223
M. Wt: 358.4 g/mol
InChI Key: JGSBWZAKRSPZEM-UHFFFAOYSA-N
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Description

Isoquinolin-4-yl1-pentyl-1H-indole-3-carboxylate is a synthetic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of isoquinolin-4-yl1-pentyl-1H-indole-3-carboxylate typically involves the Fischer indole synthesis method. This method includes the reaction of cyclohexanone with phenylhydrazine hydrochloride in the presence of methanesulfonic acid under reflux conditions in methanol . The resulting tricyclic indole can then be further modified through various steps to obtain the desired compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

Isoquinolin-4-yl1-pentyl-1H-indole-3-carboxylate undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can yield reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, where different functional groups are introduced.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Reagents like halogens, alkylating agents, and acylating agents are used under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Isoquinolin-4-yl1-pentyl-1H-indole-3-carboxylate has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in various diseases.

    Industry: Used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of isoquinolin-4-yl1-pentyl-1H-indole-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but studies suggest that it may interact with signaling pathways related to cell growth and apoptosis .

Comparison with Similar Compounds

Isoquinolin-4-yl1-pentyl-1H-indole-3-carboxylate can be compared with other similar compounds, such as:

Properties

Molecular Formula

C23H22N2O2

Molecular Weight

358.4 g/mol

IUPAC Name

isoquinolin-4-yl 1-pentylindole-3-carboxylate

InChI

InChI=1S/C23H22N2O2/c1-2-3-8-13-25-16-20(19-11-6-7-12-21(19)25)23(26)27-22-15-24-14-17-9-4-5-10-18(17)22/h4-7,9-12,14-16H,2-3,8,13H2,1H3

InChI Key

JGSBWZAKRSPZEM-UHFFFAOYSA-N

Canonical SMILES

CCCCCN1C=C(C2=CC=CC=C21)C(=O)OC3=CN=CC4=CC=CC=C43

Origin of Product

United States

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